molecular formula C18H16N2O3 B4189474 2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide

2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide

Cat. No.: B4189474
M. Wt: 308.3 g/mol
InChI Key: KASRRSAOIITHBO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in both natural and synthetic compounds

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-10-11-23-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASRRSAOIITHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide typically involves a multi-step reaction sequence. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor angiogenesis . By inhibiting HIF-1α, the compound can modulate downstream regulatory genes such as VEGF, MMPs, and P53, leading to anti-angiogenic and anti-tumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit HIF-1α and modulate angiogenesis pathways sets it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide
Reactant of Route 2
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2-(1H-indol-3-yl)-2-oxo-N-(2-phenoxyethyl)acetamide

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